5-Methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid
Overview
Description
5-Methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C13H12O2S and its molecular weight is 232.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hydrothermal Synthesis and Physical Properties
Thiophene derivatives are utilized in the hydrothermal synthesis of new compounds with potential applications in material science. For example, multicarboxylate ligands-based compounds demonstrate diverse structural arrangements and physical properties, such as antiferromagnetic coupling and photoluminescent properties, suggesting utility in magnetic and optical devices (Pan et al., 2008).
Friedel-Crafts Synthesis
The Friedel-Crafts synthesis approach has been applied to thiophene and dimethylthiophene, leading to the formation of N-substituted carbothioamides. This method emphasizes the synthetic versatility of thiophene derivatives in creating biologically active molecules (Jagodziński et al., 1986).
Crystal Engineering and Coordination Polymers
Thiophene dicarboxylic acid derivatives are key in crystal engineering, forming coordination polymers with varied structural features. Such materials are studied for their potential in gas adsorption and sensing activities, as well as magnetic properties, indicating applications in environmental monitoring and electronic devices (Xue et al., 2015).
Functionalization and Sensing Activities
The functionalization of metal-organic frameworks using thiophene derivatives showcases the development of materials with specific sensing activities and magnetic properties. These frameworks demonstrate potential in detecting environmental pollutants and in medical imaging technologies (Wang et al., 2016).
Novel Compounds Synthesis and Bioactivity
Research into thiophene-containing compounds reveals their synthesis and evaluation for bioactivity, including antimicrobial properties. This highlights the pharmaceutical potential of thiophene derivatives in developing new therapeutic agents (Mabkhot et al., 2017).
Properties
IUPAC Name |
5-methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c1-8-3-5-10(6-4-8)12-9(2)16-7-11(12)13(14)15/h3-7H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCLBHGVPMVQSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC=C2C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397367 | |
Record name | 5-methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667435-56-5 | |
Record name | 5-methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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